molecular formula C8H5ClF3NO B1487732 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone CAS No. 1260763-79-8

2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone

Cat. No. B1487732
M. Wt: 223.58 g/mol
InChI Key: RVPRYFUMJFTNFS-UHFFFAOYSA-N
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Description

“2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is a chemical compound with the molecular formula C8H5ClF3NO . It is a light yellow solid and is used as a model substrate to investigate regioexhaustive functionalization .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is 1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 . This indicates the arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

“2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone” is a light yellow solid . It has a molecular weight of 223.58 . The melting point is not available, but the related compound “2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C . The density of “2-Chloro-5-(trifluoromethyl)pyridine” is 1.417 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is notably used in the synthesis of various organic compounds. It serves as an intermediate in synthesizing Voriconazole, a broad-spectrum triazole antifungal agent. The process involves a complex series of reactions, including metalation, addition of organozinc derivatives, and diastereomeric salt resolution, highlighting the compound's role in stereochemically controlled syntheses (Butters et al., 2001). Additionally, it's utilized in creating antimicrobial agents such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showcasing significant antimicrobial activity (Salimon, Salih & Hussien, 2011).

Role in Catalysis

The compound is instrumental in the preparation of catalysts. N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, coordinate with iron(II) and cobalt(II) to form complexes that exhibit good catalytic activities for ethylene reactivity, demonstrating its importance in industrial catalysis (Sun et al., 2007).

Intermediary in Herbicide Production

This compound is acknowledged for its role as an intermediate in manufacturing herbicides, pharmaceuticals, and agrochemicals. Its versatility in these industries is a testament to its functional adaptability and importance in synthesizing bioactive compounds (Zheng-xiong, 2004).

Involvement in Complex Organic Reactions

The compound is involved in complex organic reactions, forming various chemically significant structures. It's used in the synthesis of nickel complexes, which are integral in creating new fluorinated pyridines, adding to the diversity of organic synthesis (Sladek et al., 2003). Also, it's employed in the formation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, indicating its utility in creating bioactive molecules (Attaby et al., 2006).

properties

IUPAC Name

2-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRYFUMJFTNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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